molecular formula C6H17N3 B1595253 Bis(2-aminopropyl)amine CAS No. 7356-00-5

Bis(2-aminopropyl)amine

Cat. No. B1595253
Key on ui cas rn: 7356-00-5
M. Wt: 131.22 g/mol
InChI Key: WIFVBBXWAWZSJA-UHFFFAOYSA-N
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Patent
US09029189B2

Procedure details

Into a 500 mL flask, 180 mL of de-ionized water was placed. To this, 120 mL of 1,2-diaminopropane (1.39 mol) was added and a condenser was fitted to the flask. 50 mL (0.507 mol) of hydrogen chloride (37%) was added dropwise and the reaction allowed to subside before adding 10 mL of 2-methylaziridine (0.142 mol). The solution was then heated to 110° C. for 25 hours. The solvent and excess 1,2-diaminopropane were then removed by vacuum distillation. The crude product was then distilled under vacuum (approximately 40 torr) with a boiling point of 110° C. The yield was 24% with 4.541 g obtained. The purity was determined by NMR, showing multiplets at 2.71, 2.35 and 0.91 ppm which corresponded to those in a commercial sample. There was an additional peak at 2.11 ppm which may be due to a structural isomer of the product.
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
180 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH:3]([NH2:5])[CH3:4].Cl.[CH3:7][CH:8]1[CH2:10][NH:9]1>O>[NH2:5][CH:3]([CH3:4])[CH2:2][NH:1][CH2:7][CH:8]([NH2:9])[CH3:10]

Inputs

Step One
Name
Quantity
120 mL
Type
reactant
Smiles
NCC(C)N
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
CC1NC1
Step Four
Name
Quantity
180 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a condenser was fitted to the flask
CUSTOM
Type
CUSTOM
Details
The solvent and excess 1,2-diaminopropane were then removed by vacuum distillation
DISTILLATION
Type
DISTILLATION
Details
The crude product was then distilled under vacuum (approximately 40 torr) with a boiling point of 110° C
CUSTOM
Type
CUSTOM
Details
The yield was 24% with 4.541 g obtained

Outcomes

Product
Name
Type
Smiles
NC(CNCC(C)N)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 24%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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